Zuclopenthixol Hydrochloride

説明

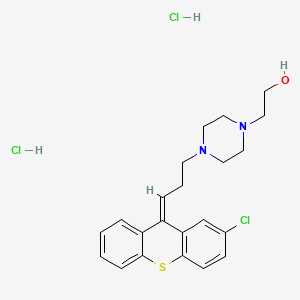

Structure

3D Structure of Parent

特性

IUPAC Name |

2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN2OS.2ClH/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26;;/h1-2,4-8,16,26H,3,9-15H2;2*1H/b18-5-;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWNZMIBFHMYMX-MHKBYHAFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27Cl3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045332 | |

| Record name | Zuclopenthixol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633-59-0, 58045-23-1, 63978-46-1 | |

| Record name | alpha-Clopenthixol dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zuclopenthixol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058045231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperazineethanol, 4-(3-(2-chlorothioxanthen-9-yl)propyl)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063978461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zuclopenthixol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-4-[3-(2-chloro-9H-thioxanthen-9-ylidene)propyl]piperazine-1-ethanol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZUCLOPENTHIXOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7042692VYN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Zuclopenthixol Hydrochloride on Dopamine Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Zuclopenthixol (B143822) Hydrochloride, a typical antipsychotic of the thioxanthene (B1196266) class. The document details its pharmacodynamics, focusing on its interaction with dopamine (B1211576) pathways, and presents quantitative data on receptor binding and occupancy. Furthermore, it outlines the experimental methodologies employed to elucidate these mechanisms, supported by visualizations of key pathways and workflows.

Core Mechanism of Action: Dopamine Receptor Antagonism

Zuclopenthixol Hydrochloride exerts its primary therapeutic effects through potent antagonism of dopamine D1 and D2 receptors in the brain.[1][2][3] As a typical antipsychotic, its clinical efficacy in managing psychoses, particularly the positive symptoms of schizophrenia such as hallucinations and delusions, is largely attributed to the blockade of D2 receptors in the mesolimbic pathway.[3] The antagonism of D1 receptors also contributes to its overall antipsychotic profile.[1][2]

The cis-(Z)-isomer of clopenthixol, zuclopenthixol, is the pharmacologically active component responsible for these effects.[2] Beyond its high affinity for dopamine receptors, zuclopenthixol also interacts with other neurotransmitter systems, which contributes to its side-effect profile. It demonstrates high affinity for α1-adrenergic and 5-HT2A serotonin (B10506) receptors, weaker affinity for histamine (B1213489) H1 receptors, and low to negligible affinity for muscarinic cholinergic and α2-adrenergic receptors.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the receptor binding profile and in vivo dopamine D2 receptor occupancy of zuclopenthixol.

Table 1: Receptor Binding Affinities (Ki) of Zuclopenthixol

| Receptor | Ki (nM) |

| Dopamine D1 | 9.8[4] |

| Dopamine D2 | 1.5[4] |

| Serotonin 5-HT2 | 7.6[4][5] |

| Serotonin 5-HT6 | 3[4] |

| α1-Adrenergic | 33[4] |

| Histamine H1 | 169[4] |

| α2-Adrenergic | >4,300[4] |

Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.

Table 2: In Vivo Dopamine D2 Receptor Occupancy after a Single Intramuscular Dose of Zuclopenthixol Acetate (B1210297) (12.5 mg) in Healthy Subjects

| Time Post-Injection | D2 Receptor Occupancy (%) |

| 7 hours | 51 - 75[6] |

| 31 hours | 75 - 87[6] |

It is generally accepted that a D2 receptor occupancy of 65-80% is required for the optimal therapeutic effect of antipsychotics.

Impact on Dopamine Pathways and Clinical Implications

Zuclopenthixol's antagonism of dopamine receptors across the four major dopamine pathways in the brain results in its therapeutic effects and characteristic side effects.

-

Mesolimbic Pathway: Blockade of D2 receptors in this pathway is believed to be the primary mechanism for the alleviation of positive psychotic symptoms.

-

Mesocortical Pathway: Dopamine antagonism in this pathway may exacerbate negative and cognitive symptoms of schizophrenia.

-

Nigrostriatal Pathway: D2 receptor blockade in this pathway is associated with a high risk of extrapyramidal side effects (EPS), such as parkinsonism, akathisia, and dystonia.[7]

-

Tuberoinfundibular Pathway: Antagonism of D2 receptors in this pathway leads to an increase in prolactin secretion, which can result in hyperprolactinemia and associated side effects like gynecomastia and galactorrhea.[7]

Signaling Pathways

Zuclopenthixol, by acting as an antagonist at both D1 and D2 dopamine receptors, modulates downstream intracellular signaling cascades. D1 receptors are typically coupled to Gs/olf proteins, and their activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). Conversely, D2 receptors are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, resulting in decreased cAMP levels. By blocking both D1 and D2 receptors, zuclopenthixol prevents the respective stimulation and inhibition of adenylyl cyclase by dopamine, thereby altering downstream signaling pathways.

Experimental Protocols

The quantitative data and mechanistic understanding of zuclopenthixol's action are derived from various in vitro and in vivo experimental procedures. Below are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of zuclopenthixol for dopamine D1 and D2 receptors, as well as other off-target receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., D1, D2, 5-HT2A).

-

A high-affinity radioligand for the specific receptor (e.g., [3H]SCH23390 for D1, [3H]raclopride for D2).

-

This compound solutions of varying concentrations.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: A fixed concentration of the radioligand and varying concentrations of unlabeled zuclopenthixol are incubated with the cell membrane preparation in the assay buffer. A set of tubes containing the radioligand and an excess of a known high-affinity unlabeled ligand is used to determine non-specific binding. Total binding is determined in the absence of any competing ligand.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of zuclopenthixol that inhibits 50% of the specific binding of the radioligand (IC50) is determined from a competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]

References

- 1. Zuclopenthixol | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Zuclopenthixol - Wikipedia [en.wikipedia.org]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Zuclopenthixol - Angiogenesis - CAT N°: 24961 [bertin-bioreagent.com]

- 5. benchchem.com [benchchem.com]

- 6. Central D2 receptor occupancy and effects of zuclopenthixol acetate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Decisive Role of Stereochemistry: A Technical Guide to the Receptor Binding Specificity of Zuclopenthixol Isomers

For Immediate Release

This technical guide provides an in-depth analysis of the stereospecific binding of Zuclopenthixol isomers to key central nervous system receptors. Intended for researchers, scientists, and drug development professionals, this document details the profound pharmacological differences between the cis(Z) and trans(E) isomers of Clopenthixol, presents quantitative binding data, outlines detailed experimental protocols, and visualizes the critical molecular interactions and downstream signaling pathways.

Introduction: The Principle of Stereoselectivity

Zuclopenthixol, the pharmacologically active cis(Z)-isomer of Clopenthixol, is a potent typical antipsychotic of the thioxanthene (B1196266) class used in the management of schizophrenia.[1] The existence of geometric isomers, cis(Z) and trans(E), arising from the configuration around the double bond of the propylidene side chain, is a critical determinant of its neuroleptic activity. It is a well-established principle in pharmacology that the three-dimensional structure of a drug molecule dictates its ability to bind to a target receptor. This guide elucidates the high degree of stereospecificity exhibited by Zuclopenthixol, where the antipsychotic efficacy resides almost exclusively in the cis(Z)-isomer, while the trans(E)-isomer is considered largely inert.[1] This profound difference underscores the importance of stereochemistry in drug action and development.

Comparative Receptor Binding Affinities

The therapeutic effects of Zuclopenthixol are primarily mediated through potent antagonism of dopamine (B1211576) D1 and D2 receptors.[1][2] Additionally, it possesses high affinity for serotonin (B10506) 5-HT2A and α1-adrenergic receptors, which contributes to its overall pharmacological profile.[1][3] In stark contrast, the trans(E)-isomer demonstrates significantly lower affinity for these key receptors.[1]

The following table summarizes the available quantitative and qualitative binding affinity data for both isomers. The affinity is expressed as the inhibition constant (Ki), where a lower value indicates a higher binding affinity.

| Receptor Subtype | cis(Z)-Zuclopenthixol (Ki, nM) | trans(E)-Clopenthixol (Activity/Affinity) | Reference |

| Dopamine D₁ | 9.8 | Minimal antagonistic activity / Low Affinity | [1] |

| Dopamine D₂ | 1.5 | Minimal antagonistic activity / Low Affinity | [1] |

| Serotonin 5-HT₂A | 7.6 | Considered part of the inactive profile | [1] |

| Adrenergic α₁ | 33 | Considered part of the inactive profile | [1] |

Note: Specific Ki values for trans(E)-Clopenthixol are not widely reported in the literature, reflecting its established pharmacological inactivity at these key neuroreceptors. The term "Minimal antagonistic activity" implies a significantly higher Ki value and thus, negligible binding and functional effect at clinically relevant concentrations.[1]

Experimental Protocols: Radioligand Binding Assays

The determination of receptor binding affinities (Ki values) is typically performed using competitive radioligand binding assays. This technique measures the ability of a test compound (an unlabeled "competitor," e.g., Zuclopenthixol) to displace a specific radiolabeled ligand from a receptor.

General Objective

To determine the inhibition constant (Ki) of cis(Z)-Zuclopenthixol and trans(E)-Clopenthixol for target receptors (e.g., Dopamine D2).

Materials

-

Receptor Source: Crude membrane preparations from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human receptor of interest (e.g., Dopamine D2 receptor).[4]

-

Radioligand: A high-affinity radiolabeled antagonist specific for the receptor.

-

Test Compounds: cis(Z)-Zuclopenthixol and trans(E)-Clopenthixol, prepared in a range of concentrations via serial dilution.

-

Non-specific Binding Control: A high concentration of a non-labeled, potent antagonist (e.g., 10 µM (+)-Butaclamol for D2 receptors) to determine the amount of radioligand binding to non-receptor sites.[6]

-

Assay Buffer: Typically 50 mM Tris-HCl with specific salt concentrations (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂), pH 7.4.[6]

-

Filtration Apparatus: A cell harvester to rapidly separate bound from free radioligand.

-

Filters: Glass fiber filters (e.g., GF/B), often pre-soaked in polyethyleneimine to reduce non-specific binding.[6]

-

Detection System: Liquid scintillation counter.

General Procedure

-

Incubation: Receptor membranes, radioligand (at a concentration near its dissociation constant, Kd), and varying concentrations of the test compound (or buffer for total binding, or non-specific control) are combined in the assay buffer.

-

Equilibration: The mixture is incubated to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).[4]

-

Termination: The reaction is terminated by rapid filtration through the glass fiber filters. The filters trap the receptor membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity (disintegrations per minute) is measured using a liquid scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

-

A non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.[1]

-

Visualizing Workflows and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of the experimental process and the downstream consequences of receptor binding.

Downstream Signaling Pathways

The profound difference in binding affinity between the isomers translates into differential effects on intracellular signaling. Zuclopenthixol's antagonism at D1 and D2 receptors is central to its mechanism of action.

-

Dopamine D1 Receptors: These are coupled to a stimulatory G-protein (Gαs/olf). Activation typically increases intracellular cyclic AMP (cAMP) levels via adenylyl cyclase. Antagonism by cis(Z)-Zuclopenthixol blocks this pathway.

-

Dopamine D2 Receptors: These are coupled to an inhibitory G-protein (Gαi/o). Activation inhibits adenylyl cyclase, leading to a decrease in cAMP. Antagonism by cis(Z)-Zuclopenthixol prevents this inhibition, thereby modulating downstream cellular responses.[3][7]

Conclusion

The pharmacological activity of Clopenthixol is highly stereospecific, with the cis(Z)-isomer, Zuclopenthixol, being the potent neuroleptic agent. This activity is driven by its high-affinity binding to dopamine D1 and D2 receptors, as well as 5-HT2A and α1-adrenergic receptors. The trans(E)-isomer is, for therapeutic purposes, inactive due to its profoundly lower affinity for these same receptors. This stark difference highlights a fundamental principle in drug design: subtle changes in a molecule's three-dimensional geometry can lead to a complete loss of desired pharmacological activity. For drug development professionals, the case of Zuclopenthixol serves as a critical example of the necessity of characterizing individual stereoisomers to ensure the efficacy and safety of a therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Stereospecific Pharmacological Profile of cis(Z)-Zuclopenthixol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zuclopenthixol, a thioxanthene (B1196266) derivative, is a potent antipsychotic agent widely utilized in the management of schizophrenia and other psychotic disorders. It is crucial to understand that the pharmacological activity of the commercially available drug resides almost exclusively in its cis(Z)-isomer. The geometric isomerism, arising from the double bond in the propylidene side chain, results in two distinct stereoisomers: the therapeutically active cis(Z)-Zuclopenthixol and the largely inert trans(E)-isomer. This in-depth technical guide elucidates the core pharmacological activity of cis(Z)-Zuclopenthixol, focusing on its receptor binding profile, downstream signaling pathways, and the experimental methodologies used to characterize its activity.

Core Pharmacological Activity: A Tale of Two Isomers

The antipsychotic efficacy of Zuclopenthixol is overwhelmingly attributed to the cis(Z)-isomer's potent antagonist activity at dopamine (B1211576) D1 and D2 receptors.[1] Furthermore, cis(Z)-Zuclopenthixol exhibits high affinity for alpha-1 adrenergic and serotonin (B10506) 5-HT2A receptors.[2] In stark contrast, the trans(E)-isomer of clopenthixol (B1202743) demonstrates significantly lower affinity for these critical receptors, rendering it pharmacologically inactive at clinically relevant doses.[1] This stereospecificity underscores the importance of the three-dimensional structure of the molecule for its interaction with target receptors.

Quantitative Data Presentation: Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki values) of cis(Z)-Zuclopenthixol for key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | cis(Z)-Zuclopenthixol Ki (nM) | trans(E)-Clopenthixol Activity |

| Dopamine D1 | 9.8[3] | Minimal antagonistic activity[1] |

| Dopamine D2 | 1.5[3] | Minimal antagonistic activity[1] |

| Serotonin 5-HT2A | 7.6[3] | Not Reported (Considered inactive)[3] |

| Alpha-1 Adrenergic | 33[3] | Similar anti-noradrenergic effect to cis-isomer[3] |

| Histamine H1 | Weaker Affinity[2] | Significant sedative effect[4] |

| Muscarinic Cholinergic | Lower Affinity[2] | Negligible Affinity[5] |

| Alpha-2 Adrenergic | Lower Affinity[2] | Not Reported |

Signaling Pathways

The therapeutic and side-effect profile of cis(Z)-Zuclopenthixol can be understood through its modulation of distinct intracellular signaling cascades following receptor antagonism.

Dopamine D1 and D2 Receptor Signaling Cascade

cis(Z)-Zuclopenthixol's primary mechanism of action involves the blockade of both D1-like (Gs-coupled) and D2-like (Gi-coupled) dopamine receptors. This dual antagonism leads to a complex regulation of the adenylyl cyclase/cAMP pathway.

Serotonin 5-HT2A Receptor Signaling Pathway

Antagonism of the 5-HT2A receptor, which is coupled to the Gq signaling pathway, is another key feature of cis(Z)-Zuclopenthixol's pharmacology. This action is thought to contribute to its efficacy against negative symptoms of schizophrenia and may mitigate some extrapyramidal side effects.

Experimental Protocols

The characterization of cis(Z)-Zuclopenthixol's pharmacological activity relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Dopamine Receptors

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a specific receptor.

Objective: To determine the Ki of cis(Z)-Zuclopenthixol for dopamine D1 and D2 receptors.

Materials:

-

Membrane Preparations: Crude membrane preparations from cell lines (e.g., HEK293, CHO) stably expressing human recombinant dopamine D1 or D2 receptors.[6]

-

Radioligands: For D1 receptors: [3H]SCH23390. For D2 receptors: [3H]Spiperone.[6]

-

Unlabeled Ligands: cis(Z)-Zuclopenthixol (test compound), and a non-specific binding determinant (e.g., Haloperidol).[6]

-

Buffers: Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), Wash buffer (ice-cold).

-

Equipment: 96-well plates, cell harvester, glass fiber filters (pre-soaked in polyethyleneimine), scintillation counter, scintillation cocktail.

Procedure:

-

Plate Setup: In a 96-well plate, set up reactions for total binding (membranes, radioligand, buffer), non-specific binding (membranes, radioligand, high concentration of non-specific determinant), and competition (membranes, radioligand, serial dilutions of cis(Z)-Zuclopenthixol).[6]

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.

-

Termination: Terminate the reaction by rapid vacuum filtration through glass fiber filters.[6]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]

-

Counting: Place the dried filters in scintillation vials with scintillation cocktail and measure the radioactivity.[6]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the cis(Z)-Zuclopenthixol concentration. Determine the IC50 value (the concentration that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Functional Assay for 5-HT2A Receptor Antagonism (Calcium Flux Assay)

This cell-based functional assay measures a compound's ability to inhibit the intracellular calcium mobilization induced by a 5-HT2A receptor agonist.

Objective: To determine the functional potency (IC50) of cis(Z)-Zuclopenthixol as a 5-HT2A receptor antagonist.

Materials:

-

Cells: A cell line (e.g., CHO-K1, HEK293) stably expressing the human 5-HT2A receptor.[7]

-

Agonist: Serotonin (5-HT) or another suitable 5-HT2A agonist.[8]

-

Antagonist: cis(Z)-Zuclopenthixol.

-

Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM.[8]

-

Buffers and Media: Cell culture medium, assay buffer (e.g., HBSS with 20 mM HEPES).

-

Equipment: Black-walled, clear-bottom 96- or 384-well microplates, fluorescence plate reader with kinetic reading capability and automated injectors.

Procedure:

-

Cell Plating: Seed the cells into microplates and allow them to attach overnight to form a confluent monolayer.[8]

-

Dye Loading: Load the cells with the calcium indicator dye according to the manufacturer's protocol.

-

Compound Addition: Add serial dilutions of cis(Z)-Zuclopenthixol to the wells and incubate for a defined period.

-

Agonist Stimulation: Place the plate in the fluorescence reader and inject a pre-determined EC80 concentration of the 5-HT agonist into the wells.[9]

-

Signal Detection: Measure the transient increase in intracellular calcium by monitoring fluorescence over time.

-

Data Analysis: Determine the peak fluorescence response for each well. Normalize the data and plot the response against the log concentration of cis(Z)-Zuclopenthixol. Fit the data to a four-parameter logistic equation to determine the IC50 value.[9]

Conclusion

The pharmacological activity of Zuclopenthixol is unequivocally attributed to its cis(Z)-isomer, which exhibits a potent and stereospecific antagonism at dopamine D1 and D2 receptors, as well as significant affinity for 5-HT2A and alpha-1 adrenergic receptors. The trans(E)-isomer is, for the most part, pharmacologically inert. This profound difference in activity between the two isomers highlights the critical role of molecular geometry in drug-receptor interactions. A thorough understanding of the receptor binding profile and the downstream signaling consequences of cis(Z)-Zuclopenthixol's interactions, as determined by robust experimental methodologies, is fundamental for the rational use of this antipsychotic agent and for the development of novel therapeutics with improved efficacy and side-effect profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. Zuclopenthixol | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Unveiling the Dopaminergic Profile of Zuclopenthixol: An In-Depth Technical Guide to D1 vs. D2 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro binding affinity of Zuclopenthixol for dopamine (B1211576) D1 and D2 receptors. Zuclopenthixol, a typical antipsychotic of the thioxanthene (B1196266) class, exerts its therapeutic effects primarily through the antagonism of dopamine receptors. Understanding its differential affinity for D1 and D2 receptor subtypes is crucial for elucidating its mechanism of action, predicting its clinical efficacy, and anticipating its side-effect profile.

Quantitative Analysis of Receptor Binding Affinity

While Zuclopenthixol is widely recognized for its high affinity for both D1 and D2 dopamine receptors, specific quantitative in vitro binding data, such as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values from publicly accessible databases, is notably scarce. The available information consistently characterizes Zuclopenthixol as a potent antagonist at both receptor subtypes.

For comparative purposes, the following table summarizes the known binding profile of Zuclopenthixol across various neurotransmitter receptors, highlighting its potent dopaminergic activity.

| Receptor Subtype | Binding Affinity (Ki) | Notes |

| Dopamine D1 | High Affinity | Antagonist. Specific Ki values are not consistently reported in major public binding affinity databases. |

| Dopamine D2 | High Affinity | Antagonist. Considered a primary therapeutic target for its antipsychotic effects. Specific Ki values are not consistently reported in major public binding affinity databases. |

| Serotonin 5-HT2A | High Affinity | Antagonist. Contributes to the overall pharmacological profile. |

| Adrenergic α1 | High Affinity | Antagonist. Associated with side effects such as orthostatic hypotension. |

| Histamine H1 | Weaker Affinity | Antagonist. May contribute to sedative effects. |

| Muscarinic Acetylcholine | No Affinity | Lacks significant anticholinergic side effects. |

Note: The term "High Affinity" indicates a strong binding interaction, typically in the low nanomolar range. The lack of precise, consistently reported Ki values from standardized assays in public databases like the NIMH Psychoactive Drug Screening Program (PDSP) presents a challenge for direct quantitative comparison.

Experimental Protocols: Determining In Vitro Binding Affinity

The determination of a compound's binding affinity for a specific receptor is typically achieved through radioligand binding assays. A competitive binding assay is a common and effective method used to determine the affinity of an unlabeled drug (like Zuclopenthixol) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Generalized Protocol for Competitive Radioligand Binding Assay

This protocol outlines the general steps for determining the binding affinity of Zuclopenthixol for D1 and D2 receptors in vitro.

1. Materials and Reagents:

- Cell Membranes: A source of dopamine D1 and D2 receptors, typically from recombinant cell lines (e.g., CHO or HEK293 cells) stably expressing the human D1 or D2 receptor, or from homogenized brain tissue from animal models (e.g., rat striatum).

- Radioligand: A high-affinity radiolabeled ligand specific for the receptor of interest.

- For D1 Receptors: e.g., [³H]-SCH23390

- For D2 Receptors: e.g., [³H]-Raclopride or [³H]-Spiperone

- Unlabeled Competitor: Zuclopenthixol of high purity.

- Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., Tris-HCl buffer).

- Non-Specific Binding Control: A high concentration of a known D1 or D2 antagonist (e.g., unlabeled haloperidol (B65202) or spiperone) to determine the amount of non-specific binding of the radioligand.

- Scintillation Cocktail and Vials: For quantifying the radioactivity.

- Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.

2. Experimental Procedure:

- Membrane Preparation: The cell membranes expressing the target receptor are prepared and diluted in the assay buffer to a specific protein concentration.

- Assay Setup: A series of reaction tubes are prepared containing:

- A fixed concentration of the radioligand.

- A fixed amount of the cell membrane preparation.

- Increasing concentrations of the unlabeled competitor (Zuclopenthixol).

- A set of tubes for determining total binding (only radioligand and membranes).

- A set of tubes for determining non-specific binding (radioligand, membranes, and a high concentration of the non-specific binding control).

- Incubation: The reaction mixtures are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

- Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any remaining unbound radioactivity.

- Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity on each filter is measured using a liquid scintillation counter.

3. Data Analysis:

- The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of Zuclopenthixol.

- A competition binding curve is generated by plotting the percentage of specific binding against the logarithm of the Zuclopenthixol concentration.

- The IC50 value (the concentration of Zuclopenthixol that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.

- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Methodologies and Pathways

To better illustrate the experimental and biological processes, the following diagrams have been generated.

Caption: Workflow for a competitive radioligand binding assay.

Dopamine Receptor Signaling Pathways

Zuclopenthixol's antagonism of D1 and D2 receptors leads to the modulation of distinct intracellular signaling cascades. The D1 and D2 receptor subtypes are coupled to different G-proteins and have opposing effects on the production of the second messenger, cyclic AMP (cAMP).

Dopamine D1 Receptor Signaling Pathway

Dopamine D1-like receptors (D1 and D5) are coupled to the Gs/olf family of G-proteins. Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA).

Caption: Antagonism of the Dopamine D1 receptor signaling pathway.

Dopamine D2 Receptor Signaling Pathway

In contrast, dopamine D2-like receptors (D2, D3, and D4) are coupled to the Gi/o family of G-proteins. Activation of these receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

Caption: Antagonism of the Dopamine D2 receptor signaling pathway.

A Technical Guide to the Off-Target Adrenergic Receptor Profile of Zuclopenthixol

For Researchers, Scientists, and Drug Development Professionals

Dated: December 21, 2025

Abstract

Zuclopenthixol (B143822) is a potent typical antipsychotic of the thioxanthene (B1196266) class, with its primary therapeutic action derived from the antagonism of dopamine (B1211576) D1 and D2 receptors.[1][2][3] However, its clinical profile is significantly influenced by interactions with other neurotransmitter systems. This technical guide provides an in-depth examination of the off-target effects of zuclopenthixol on adrenergic receptors. It is established that zuclopenthixol exhibits a high affinity for α1-adrenergic receptors while demonstrating negligible affinity for α2-adrenergic receptors.[2][4] This interaction with α1-adrenoceptors is a key contributor to some of the drug's side effects, notably orthostatic hypotension.[5][6][7] This document collates the available quantitative binding data, provides detailed experimental protocols for the characterization of these interactions, and presents signaling pathway and workflow diagrams to support further research and development.

Quantitative Binding Affinity Profile

The interaction of zuclopenthixol with adrenergic receptors has been characterized primarily through in vitro radioligand binding assays. The data consistently show a marked selectivity for the α1-adrenergic receptor over the α2-adrenergic receptor.

Table 1: Zuclopenthixol Binding Affinities for Adrenergic Receptors

| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |

| α1-adrenergic | 33 | [4] |

| α2-adrenergic | > 4,300 | [4] |

| α1A-adrenergic | Data not available | |

| α1B-adrenergic | Data not available | |

| α1D-adrenergic | Data not available | |

| β-adrenergic (Subtypes not specified) | Data not available |

Adrenergic Signaling Pathways and Mechanism of Action

Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the physiological effects of norepinephrine (B1679862) and epinephrine. They are broadly classified into α and β subtypes, which couple to different G-proteins to initiate distinct intracellular signaling cascades.

-

α1-Adrenergic Receptors (Gq-coupled): Upon agonist binding, α1 receptors activate the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to the activation of various calcium-dependent kinases and cellular responses like smooth muscle contraction. Zuclopenthixol, acting as an antagonist, binds to the α1 receptor and prevents this cascade, which can lead to effects such as vasodilation and a drop in blood pressure.[5][6]

-

α2-Adrenergic Receptors (Gi-coupled): These receptors couple to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Zuclopenthixol's very low affinity for these receptors suggests it does not significantly interfere with this pathway at therapeutic concentrations.[4]

-

β-Adrenergic Receptors (Gs-coupled): These receptors activate the Gs alpha subunit, which stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP. The lack of available binding data for zuclopenthixol at β-adrenergic subtypes means its effect on this pathway is currently uncharacterized.

Experimental Protocols

Characterizing the interaction of a compound like zuclopenthixol with adrenergic receptors requires specific in vitro assays. Below are detailed protocols for determining binding affinity and functional antagonism.

Protocol: Competitive Radioligand Binding Assay for α1-Adrenergic Receptors

This assay quantifies the affinity (Ki) of zuclopenthixol by measuring its ability to displace a known high-affinity radioligand from the α1-adrenergic receptor.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing human α1-adrenergic receptors (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Prazosin (a selective α1 antagonist), at a concentration equal to its dissociation constant (Kd).

-

Test Compound: Zuclopenthixol, prepared in serial dilutions (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

-

Non-specific Binding Control: A high concentration of a non-labeled α1 antagonist (e.g., 10 µM Phentolamine).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Equipment: 96-well plates, cell harvester, glass fiber filters, scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (Radioligand + Buffer), Non-specific Binding (Radioligand + Phentolamine), and Competition Binding (Radioligand + serial dilutions of Zuclopenthixol).

-

Reagent Addition:

-

To each well, add 50 µL of the appropriate solution (Buffer, Phentolamine, or Zuclopenthixol dilution).

-

Add 50 µL of [³H]-Prazosin to all wells.

-

Initiate the binding reaction by adding 100 µL of the cell membrane preparation to each well. The final assay volume is 200 µL.

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

-

Termination & Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Determine the IC50 value of zuclopenthixol by fitting the competition binding data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of [³H]-Prazosin and Kd is its dissociation constant.

-

Protocol: Functional Antagonism via Calcium Flux Assay for α1-Adrenergic Receptors

This assay determines the functional potency (IC50) of zuclopenthixol by measuring its ability to block agonist-induced calcium mobilization in cells expressing α1-adrenergic receptors.

Materials:

-

Cell Line: A cell line stably expressing a human α1-adrenergic receptor (e.g., CHO-K1 or HEK293).

-

Agonist: A selective α1-adrenergic agonist (e.g., Phenylephrine or A61603).

-

Test Compound: Zuclopenthixol, prepared in serial dilutions.

-

Calcium-sensitive Dye: Fluo-8 AM or a similar dye.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Equipment: Black, clear-bottom 96-well plates, fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Preparation: Seed cells into black, clear-bottom 96-well plates and culture overnight to form a confluent monolayer.

-

Dye Loading: Remove culture medium and add the calcium-sensitive dye solution to the cells. Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature.

-

Compound Pre-incubation: Place the cell plate in the fluorescence plate reader. Add the serial dilutions of zuclopenthixol to the respective wells and incubate for 15-30 minutes. This allows the antagonist to bind to the receptors.

-

Agonist Stimulation & Measurement:

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Using the plate reader's injection system, add the α1-agonist at a pre-determined EC80 concentration (the concentration that gives 80% of the maximal response).

-

Immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes to capture the agonist-induced calcium transient.

-

-

Data Analysis:

-

The peak fluorescence response is measured for each well.

-

Plot the peak fluorescence against the log concentration of zuclopenthixol.

-

Fit the data to a sigmoidal dose-response (inhibitor) curve to determine the IC50 value, which represents the concentration of zuclopenthixol required to inhibit 50% of the agonist-induced calcium response.

-

On-Target vs. Off-Target Profile

The clinical utility of zuclopenthixol is defined by the balance between its intended high-affinity antagonism at dopamine D2 receptors and its unintended interactions with other receptors. The significant affinity for α1-adrenergic receptors is a primary example of an off-target effect that has direct clinical consequences.

Conclusion

Zuclopenthixol is a potent antipsychotic with a significant off-target pharmacological profile characterized by high-affinity antagonism of α1-adrenergic receptors.[1][2][4] This activity is clinically relevant, contributing to side effects such as orthostatic hypotension.[5][7] In contrast, its affinity for α2-adrenergic receptors is negligible.[4] A complete characterization of its effects on α1- and β-adrenergic receptor subtypes remains an area for further investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the adrenergic pharmacology of zuclopenthixol and other novel compounds, aiding in the development of safer and more effective therapeutics.

References

- 1. Zuclopenthixol | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Zuclopenthixol - Wikipedia [en.wikipedia.org]

- 3. PathWhiz [smpdb.ca]

- 4. caymanchem.com [caymanchem.com]

- 5. Zuclopenthixol | Davis’s Drug Guide [nursing.unboundmedicine.com]

- 6. Zuclopenthixol - Prescriber's Guide [resolve.cambridge.org]

- 7. medworksmedia.com [medworksmedia.com]

The Stereospecificity and Receptor Profile of Zuclopenthixol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zuclopenthixol is a first-generation typical antipsychotic medication belonging to the thioxanthene (B1196266) class, primarily utilized in the management of schizophrenia and other psychotic disorders.[1][2] Chemically, it is the cis-(Z)-isomer of clopenthixol (B1202743) and this specific stereochemistry is pivotal to its pharmacological activity.[1][3] This technical guide provides an in-depth exploration of the molecular structure-activity relationship of Zuclopenthixol, presenting quantitative data on its receptor binding profile, detailed experimental methodologies for its characterization, and visualizations of its key signaling pathways.

Molecular Structure and Physicochemical Properties

Zuclopenthixol is a tricyclic compound featuring a thioxanthene core.[1] Its chemical formula is C22H25ClN2OS and it has a molecular weight of 400.97 g/mol .[1] The defining structural feature of Zuclopenthixol is the cis-(Z) configuration of the double bond connecting the propylidene side chain to the thioxanthene nucleus.[3][4] This specific spatial arrangement is crucial for its high-affinity binding to its primary targets. The trans(E)-isomer is largely inactive.[4]

Table 1: Physicochemical Properties of Zuclopenthixol

| Property | Value | Reference(s) |

| IUPAC Name | 2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol | [1] |

| Chemical Formula | C22H25ClN2OS | [1] |

| Molecular Weight | 400.97 g/mol | [1] |

| CAS Number | 53772-83-1 | [1] |

| Appearance | Off-white, granular powder (as hydrochloride salt) | [1] |

| Solubility (Hydrochloride salt) | Very soluble in water, sparingly soluble in 96% ethanol, slightly soluble in chloroform, and very slightly soluble in ether. | [1] |

Structure-Activity Relationship and Pharmacodynamics

The therapeutic effects of Zuclopenthixol are primarily attributed to its potent antagonism of dopamine (B1211576) D1 and D2 receptors within the central nervous system.[4][5] The neuroleptic activity resides almost exclusively in the cis(Z)-isomer, Zuclopenthixol, while the trans(E)-isomer is largely inactive, highlighting a stark stereospecificity.[4][6] This difference is driven by the significantly higher binding affinity of the cis(Z)-isomer for its target receptors.[4]

In addition to its potent dopamine receptor blockade, Zuclopenthixol also exhibits high affinity for alpha-1 adrenergic and serotonin (B10506) 5-HT2 receptors, which contributes to its overall pharmacological profile and side effect profile.[4][7] It has weaker activity as a histamine (B1213489) H1 receptor antagonist and even lower affinity for muscarinic cholinergic and alpha-2 adrenergic receptors.[7][8] The metabolites of Zuclopenthixol, formed primarily through sulphoxidation, side chain N-dealkylation, and glucuronic acid conjugation, are considered to be pharmacologically inactive.[7][8]

Quantitative Receptor Binding Data

The binding affinities of Zuclopenthixol for various neurotransmitter receptors have been quantified using in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a higher affinity.

Table 2: Receptor Binding Affinities (Ki) of Zuclopenthixol

| Receptor Subtype | Ki (nM) | Potential Clinical Implication of Binding | Reference(s) |

| Dopamine Receptors | |||

| D1 | 9.8 | Antipsychotic effects | [1][9] |

| D2 | 1.5 | Antipsychotic effects, potential for extrapyramidal symptoms, hyperprolactinemia | [1][9] |

| Serotonin Receptors | |||

| 5-HT2A | High Affinity | Potential efficacy against negative symptoms, mitigation of some extrapyramidal side effects | [4][7] |

| Adrenergic Receptors | |||

| α1 | High Affinity | Orthostatic hypotension, dizziness | [4][7] |

| α2 | Lower Affinity | [7][8] | |

| Histamine Receptors | |||

| H1 | Weaker Affinity | Sedation, weight gain | [7][8] |

| Muscarinic Receptors | |||

| M1 | Lower Affinity | Low propensity for anticholinergic side effects | [6][10] |

Note: "High Affinity" generally corresponds to Ki values in the low nanomolar range, "Weaker Affinity" in the higher nanomolar range, and "Lower Affinity" in the micromolar range.

Experimental Protocols

The quantitative data presented above are typically determined using in vitro radioligand binding assays. These assays are a fundamental tool for characterizing the interaction of a ligand with its receptor.

General Protocol for a Competitive Radioligand Binding Assay

This protocol outlines the general steps to determine the binding affinity (Ki) of a test compound like Zuclopenthixol for a specific receptor.

1. Membrane Preparation:

-

Harvest cells or tissue known to express the receptor of interest.

-

Homogenize the cells or tissue in an ice-cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it to a desired protein concentration.

2. Assay Setup:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Contains the membrane preparation and a specific radiolabeled ligand that binds to the receptor of interest.

-

Non-specific Binding: Contains the membrane preparation, the radioligand, and a high concentration of an unlabeled ligand known to saturate the receptor, thereby preventing the radioligand from binding specifically.

-

Competitive Binding: Contains the membrane preparation, the radioligand, and varying concentrations of the unlabeled test compound (e.g., Zuclopenthixol).

-

3. Incubation:

-

Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.

4. Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioactivity.

5. Quantification:

-

Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

6. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. What is the mechanism of Zuclopenthixol Hydrochloride? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. Zuclopenthixol | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rxmed.com [rxmed.com]

- 9. biocompare.com [biocompare.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The Effect of Zuclopenthixol Hydrochloride on Neuronal Firing Rates in the Ventral Tegmental Area: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of zuclopenthixol (B143822) hydrochloride, a potent typical antipsychotic of the thioxanthene (B1196266) class, on the neuronal firing rates within the ventral tegmental area (VTA). Zuclopenthixol acts as a high-affinity antagonist for both dopamine (B1211576) D1 and D2 receptors.[1][2] While direct electrophysiological studies detailing the specific effects of zuclopenthixol on VTA neuronal activity are limited in publicly available literature, its well-characterized mechanism as a dopamine D2 receptor antagonist allows for robust inferences based on studies of pharmacologically similar compounds. This guide synthesizes the current understanding of how D2 receptor antagonism modulates VTA dopamine neuron activity, presents detailed experimental protocols for investigating these effects, and visualizes the underlying signaling pathways. The primary mechanism of action involves the blockade of inhibitory D2 autoreceptors on dopaminergic neurons and the modulation of the nucleus accumbens-ventral pallidum-VTA feedback loop, which collectively lead to an increase in the population activity of VTA dopamine neurons.[3][4][5] This guide will leverage data from studies on other potent D2 antagonists, such as haloperidol, to provide a quantitative framework for understanding the expected effects of zuclopenthixol.

Introduction: Zuclopenthixol and the Ventral Tegmental Area

Zuclopenthixol is a thioxanthene antipsychotic used in the management of schizophrenia and other psychotic disorders.[1] Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine D1 and D2 receptors in the brain's mesolimbic and mesocortical pathways.[1][2] The ventral tegmental area is a critical nucleus in the midbrain, containing the cell bodies of dopaminergic neurons that form the origin of the mesolimbic and mesocortical pathways.[6] These neurons play a crucial role in reward, motivation, and cognition, and their dysregulation is implicated in the pathophysiology of psychosis.[6]

The firing patterns of VTA dopamine neurons are tightly regulated. Somatodendritic D2 autoreceptors on these neurons provide a negative feedback mechanism; their activation by dopamine leads to hyperpolarization and a decrease in neuronal firing.[6] Typical antipsychotics, like zuclopenthixol, increase the firing rate and population activity of VTA dopamine neurons primarily by blocking these inhibitory D2 autoreceptors.[3][4][5]

Signaling Pathways and Mechanisms of Action

The primary mechanism by which zuclopenthixol is expected to increase VTA neuronal firing is through the blockade of dopamine D2 autoreceptors located on the soma and dendrites of VTA dopamine neurons. This disinhibits the neurons, leading to an increase in their firing rate.

Additionally, D2 receptor antagonists modulate a critical feedback loop involving the nucleus accumbens (NAc) and the ventral pallidum (VP). By blocking postsynaptic D2 receptors in the NAc, antipsychotics can lead to a downstream disinhibition of VTA dopamine neurons, further increasing their population activity.[3][4][5]

References

- 1. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zuclopenthixol, a combined dopamine D1/D2 antagonist, versus haloperidol, a dopamine D2 antagonist, in tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antipsychotic drug-induced increases in ventral tegmental area dopamine neuron population activity via activation of the nucleus accumbens-ventral pallidal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. Diversity of Dopaminergic Neural Circuits in Response to Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]

Zuclopenthixol's Impact on Intracellular Signaling Cascades: A Technical Guide for Researchers

Executive Summary

Zuclopenthixol (B143822) is a potent, first-generation antipsychotic of the thioxanthene (B1196266) class, widely utilized in the management of schizophrenia and other psychotic disorders. Its therapeutic efficacy is primarily attributed to its robust antagonism of central dopamine (B1211576) D2 receptors. However, its complex pharmacological profile, characterized by interactions with a range of other neurotransmitter receptors, leads to a cascade of downstream intracellular signaling events. This technical guide provides an in-depth exploration of the molecular mechanisms of zuclopenthixol, focusing on its impact on key intracellular signaling pathways. We present a synthesis of current knowledge, quantitative data on receptor binding, detailed experimental protocols for studying these pathways, and visual representations of the core signaling cascades to support researchers, scientists, and drug development professionals in this field.

Receptor Binding Profile and Primary Pharmacodynamics

Zuclopenthixol's mechanism of action is rooted in its ability to antagonize multiple neurotransmitter receptors.[1] This multi-receptor profile is responsible for both its therapeutic effects and its side-effect profile.

1.1 Multi-Receptor Antagonism

The primary therapeutic action of zuclopenthixol is the blockade of dopamine D1 and D2 receptors.[2][3] Beyond its high affinity for dopamine receptors, zuclopenthixol also potently antagonizes α1-adrenergic and 5-HT2A serotonin (B10506) receptors.[1][2] Its interaction with histamine (B1213489) H1 receptors is weaker, and it possesses an even lower affinity for muscarinic cholinergic and α2-adrenergic receptors.[1][2]

1.2 Quantitative Receptor Binding Affinities

The affinity of a drug for its receptor is a critical determinant of its potency and pharmacological effect. Binding affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The table below summarizes the Ki values for zuclopenthixol at various key human receptors.

Table 1: Receptor Binding Affinities (Ki, nM) of Zuclopenthixol

| Receptor Subtype | Zuclopenthixol Ki (nM) | Potential Clinical Implication of Binding |

|---|---|---|

| Dopamine Receptors | ||

| D1 | High Affinity[2] | Antipsychotic effects, potential for extrapyramidal symptoms (EPS) |

| D2 | High Affinity[2] | Primary antipsychotic effects, EPS, hyperprolactinemia |

| Serotonin Receptors | ||

| 5-HT2A | High Affinity[2] | Potential modulation of negative symptoms and reduced EPS risk |

| Adrenergic Receptors | ||

| α1 | High Affinity[2] | Orthostatic hypotension, dizziness |

| Histamine Receptors | ||

| H1 | Weaker Affinity[2] | Sedation, weight gain |

| Muscarinic Receptors | ||

| M1 | Weaker Affinity[2] | Anticholinergic side effects (e.g., dry mouth, constipation) |

Note: "High Affinity" generally corresponds to Ki values in the low nanomolar range, while "Weaker Affinity" corresponds to the higher nanomolar or micromolar range. Specific numerical values for all receptors are not consistently available in public literature.[2]

Core Intracellular Signaling Cascades Modulated by Zuclopenthixol

Zuclopenthixol's antagonism of cell surface receptors initiates a complex series of downstream intracellular events. The most well-characterized of these cascades are linked to its potent blockade of the dopamine D2 receptor.

2.1 Dopamine D2 Receptor-Mediated Signaling: The Gαi/o-cAMP-PKA Pathway

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gαi/o).[3] In its natural state, dopamine binding to the D2 receptor inhibits the enzyme adenylyl cyclase, which leads to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3]

By acting as a potent antagonist, zuclopenthixol blocks dopamine from binding to the D2 receptor. This action prevents the Gαi/o-mediated inhibition of adenylyl cyclase, resulting in a relative increase in cAMP production. Elevated cAMP levels subsequently lead to the activation of Protein Kinase A (PKA), which then phosphorylates numerous downstream target proteins, altering gene expression and neuronal function.[3]

2.2 The Akt/GSK-3 Signaling Pathway

Converging lines of evidence indicate that the Akt/Glycogen Synthase Kinase-3 (GSK-3) signaling pathway is a key modulator in the action of many psychotropic drugs, including antipsychotics.[4][5] The regulation of this pathway by D2 receptor antagonists like zuclopenthixol is complex and can occur through G-protein-independent mechanisms.

One proposed mechanism involves the scaffolding protein β-arrestin 2. Dopamine-induced activation of the D2 receptor promotes the formation of a signaling complex containing β-arrestin 2 and Protein Phosphatase 2A (PP2A). This complex dephosphorylates and inactivates Akt. By blocking the D2 receptor, zuclopenthixol prevents the formation of this inhibitory complex. The resulting disinhibition leads to increased phosphorylation and activation of Akt.[5]

Activated Akt, in turn, phosphorylates GSK-3β at its Serine 9 residue, which inhibits the kinase activity of GSK-3.[5][6] The inhibition of GSK-3, a constitutively active kinase involved in numerous cellular processes, is thought to be a convergent point for the therapeutic actions of several mood-stabilizing and antipsychotic medications.[4] Recent studies in non-neuronal cells have also shown that zuclopenthixol can inhibit the phosphorylation of Akt, suggesting its effects may be cell-type specific.[7][8]

References

- 1. Zuclopenthixol | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Akt/GSK3 signaling in the action of psychotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. liralab.it [liralab.it]

- 6. Antipsychotics alter the protein expression levels of beta-catenin and GSK-3 in the rat medial prefrontal cortex and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. storage.imrpress.com [storage.imrpress.com]

- 8. imrpress.com [imrpress.com]

Methodological & Application

Application Note: A Validated RP-HPLC Method for the Quantification of Zuclopenthixol in Human Plasma

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Zuclopenthixol (B143822) in human plasma. Zuclopenthixol is a thioxanthene (B1196266) antipsychotic medication used in the treatment of schizophrenia and other psychotic disorders.[1][2] Monitoring its plasma concentration is crucial for optimizing therapeutic outcomes and supporting pharmacokinetic research. This method employs a simple liquid-liquid extraction (LLE) for sample clean-up and UV detection for quantification. The described method is validated for linearity, accuracy, precision, and specificity, demonstrating its suitability for routine analysis in a clinical or research laboratory setting.

Introduction

Zuclopenthixol is a potent antagonist of dopamine (B1211576) D1 and D2 receptors, with additional activity at α1-adrenergic and 5-HT2 receptors.[1][3] It is available in oral and long-acting intramuscular formulations, leading to variable pharmacokinetics among patients.[1] Therefore, a reliable analytical method for determining plasma concentrations is essential for therapeutic drug monitoring (TDM). High-performance liquid chromatography (HPLC) is a widely used technique for this purpose due to its precision and reliability. This document provides a comprehensive protocol for the determination of Zuclopenthixol in plasma, from sample preparation to final analysis.

Experimental

Materials and Reagents

-

Zuclopenthixol reference standard (purity ≥98%)

-

Internal Standard (IS), e.g., Clomipramine or a structurally similar compound

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade Methanol (B129727) (MeOH)

-

Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade

-

Triethylamine (TEA), analytical grade

-

Orthophosphoric Acid, analytical grade

-

Ethyl acetate, n-hexane, isopropanol (B130326) (for LLE), analytical grade

-

Human plasma (drug-free)

-

Ultrapure water

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector was used. The chromatographic conditions were optimized for the separation and quantification of Zuclopenthixol and are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition |

| HPLC Column | C18 Reversed-Phase Column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm)[4][5] |

| Mobile Phase | 20 mM KH₂PO₄ buffer with 0.1% v/v Triethylamine : Acetonitrile (45:55 v/v)[4][5] |

| pH Adjustment | Adjusted to pH 5.0 with orthophosphoric acid |

| Flow Rate | 1.0 mL/min[1][4] |

| Detection Wavelength | 257 nm[4] |

| Injection Volume | 20 µL[4] |

| Column Temperature | 30°C[4] |

| Run Time | 10 minutes |

Protocols

Preparation of Standard and Quality Control Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of Zuclopenthixol reference standard and dissolve in a 10 mL volumetric flask with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to create calibration standards.

-

Calibration Curve Standards (1 - 100 ng/mL): Spike appropriate amounts of the working standard solutions into blank human plasma to achieve final concentrations for the calibration curve.

-

Quality Control (QC) Samples: Prepare QC samples in blank plasma at three concentration levels: low, medium, and high (e.g., 3, 30, and 80 ng/mL).

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for extracting neuroleptic drugs from plasma.[6][7]

-

Pipette 1.0 mL of plasma sample (calibrator, QC, or unknown) into a 15 mL glass centrifuge tube.

-

Add 50 µL of the Internal Standard (IS) working solution and vortex briefly.

-

Alkalinize the sample by adding 100 µL of 2M Sodium Hydroxide (NaOH) to achieve a pH > 11.

-

Add 5.0 mL of the extraction solvent mixture (ethyl acetate/n-hexane/isopropanol, 16:3:1 v/v/v).[6]

-

Cap the tube and vortex vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue with 200 µL of the HPLC mobile phase.

-

Vortex for 30 seconds to ensure complete dissolution.

-

Inject 20 µL of the reconstituted sample into the HPLC system.

Caption: Workflow for plasma sample preparation and HPLC analysis.

Method Validation and Results

The developed method was validated according to standard bioanalytical guidelines. The results are summarized below.

Linearity

The calibration curve was linear over the concentration range of 1 to 100 ng/mL. The coefficient of determination (r²) was consistently greater than 0.995, indicating a strong linear relationship between concentration and peak area ratio (Analyte/IS).

Table 2: Calibration Curve Data

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | 0.025 |

| 5 | 0.128 |

| 10 | 0.255 |

| 25 | 0.640 |

| 50 | 1.275 |

| 75 | 1.910 |

| 100 | 2.550 |

| r² | 0.9992 |

Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated by analyzing the QC samples (n=6) on the same day and on three different days, respectively. The results demonstrate high accuracy and precision, with %RSD values well within the acceptable limit of <15%.

Table 3: Accuracy and Precision Data

| QC Level | Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low | 3 | 5.8 | 103.5 | 7.2 | 101.8 |

| Mid | 30 | 4.2 | 98.7 | 5.1 | 99.5 |

| High | 80 | 3.5 | 101.2 | 4.6 | 102.1 |

Limit of Quantification (LOQ)

The lower limit of quantification (LLOQ) was established as the lowest concentration on the calibration curve (1 ng/mL) that could be determined with acceptable precision (%RSD < 20%) and accuracy (80-120%).

Recovery

The extraction recovery of Zuclopenthixol from plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards at three QC levels. The average recovery was found to be consistently high.

-

Mean Extraction Recovery: 88.5%

Conclusion

The RP-HPLC method described in this application note is simple, rapid, and reliable for the quantification of Zuclopenthixol in human plasma. The validation results confirm that the method is linear, accurate, precise, and specific for its intended purpose. This protocol is well-suited for pharmacokinetic studies and routine therapeutic drug monitoring of Zuclopenthixol, providing a valuable tool for clinicians and researchers.

Caption: Logical flow of HPLC method development and validation.

References

- 1. benchchem.com [benchchem.com]

- 2. Zuclopenthixol - Wikipedia [en.wikipedia.org]

- 3. Zuclopenthixol | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Analytical method development and validation of zuclopenthixol by RP-hplc in compliance with ichq2r1 guidelines | Inter Continental Journal of Pharmaceutical Investigations and Research [icjpir.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. HPLC-ESI-MS/MS determination of zuclopenthixol in a fatal intoxication during psychiatric therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparing Zuclopenthixol Hydrochloride Solutions for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zuclopenthixol is a typical antipsychotic medication of the thioxanthene (B1196266) class, primarily utilized in the management of schizophrenia and other psychotic disorders.[1] It functions as a potent antagonist of dopamine (B1211576) D1 and D2 receptors, and also exhibits high affinity for α1-adrenergic and 5-HT2 serotonin (B10506) receptors.[2][3] For in vivo research, particularly in rodent models, the hydrochloride salt of Zuclopenthixol is often used due to its solubility in aqueous vehicles. This document provides detailed application notes and protocols for the preparation and use of Zuclopenthixol Hydrochloride solutions in a research setting.

Data Presentation

Solubility of Zuclopenthixol Forms

| Compound | Vehicle | Solubility | Notes |

| This compound | Water | Very Soluble[4] | A 1% w/v solution in water has a pH of 2.0-3.0. |

| 0.9% Saline | Soluble[3] | A common vehicle for in vivo administration. | |

| Zuclopenthixol (free base) | DMSO | 2 mg/mL | Useful for preparing concentrated stock solutions. |

| Zuclopenthixol Acetate | Oily vehicle | Formulated in oil[5] | A short-acting intramuscular injection formulation. |

| Zuclopenthixol Decanoate | Oily vehicle | Formulated in oil[5] | A long-acting (depot) intramuscular injection formulation. |

Reported In Vivo Dosages in Rodent Studies

| Study Type | Animal Model | Route of Administration | Effective Dose Range | Reference |

| Melanoma Growth & Metastasis | Mouse | Intraperitoneal (i.p.) | 40 mg/kg (daily) | [3][6] |

| Chronic Toxicity | Rat | Oral (p.o.) | 30 mg/kg/day | [1][4] |

| Isolation-induced Aggression | Rodent | Intraperitoneal (i.p.) | 0.025 - 0.4 mg/kg | [3] |

| Spontaneous Locomotor Activity | Rodent | Intraperitoneal (i.p.) | 0.2 mg/kg | [3] |

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Injection (Saline Vehicle)

This protocol is suitable for preparing a ready-to-inject solution for intraperitoneal, subcutaneous, or intravenous administration in rodents.

Materials:

-

This compound powder

-

Sterile 0.9% saline solution

-

Sterile vials

-

Calibrated balance

-

Vortex mixer

-

Sterile filter (0.22 µm) and syringe

Procedure:

-

Determine the required concentration and volume. Based on the desired dose (mg/kg) and the average weight of the animals, calculate the final concentration needed. For example, to administer a 1 mg/kg dose in an injection volume of 10 mL/kg, a 0.1 mg/mL solution is required.

-

Weigh the this compound. In a sterile environment, accurately weigh the required amount of powder and place it in a sterile vial.

-

Dissolve the powder. Add the calculated volume of sterile 0.9% saline to the vial.

-

Mix thoroughly. Vortex the vial until the powder is completely dissolved. This compound is very soluble in aqueous solutions, so this should occur readily.

-